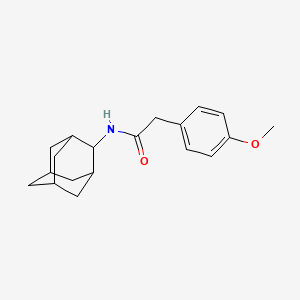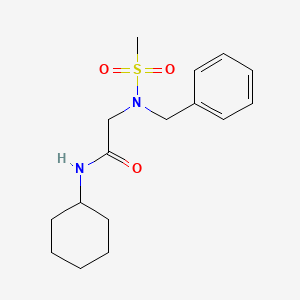![molecular formula C18H16N2O3 B5709662 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, also known as NPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. NPAQ is a tetrahydroquinoline derivative that has a nitrophenyl group attached to its acryloyl moiety. Due to its unique chemical structure, NPAQ has been investigated for its potential use in a variety of research areas, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline may exert its biological effects through the inhibition of certain enzymes or proteins. For example, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its high purity and yield, which make it a reliable and consistent compound for research purposes. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, making it a cost-effective compound for research labs. However, one limitation of using 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of research that has shown promise is the development of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline-based fluorescent probes for imaging biological systems. In addition, further studies are needed to fully understand the mechanism of action of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its potential applications in medicinal chemistry. Finally, research on the potential side effects and toxicity of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is needed to ensure its safety for use in humans.
合成法
The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline can be achieved through a multi-step process that involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with tetrahydroquinoline in the presence of a base to form the final product, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been optimized to achieve high yields and purity, making it a useful compound for research purposes.
科学的研究の応用
1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in scientific research. One area of research where 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has shown promise is in medicinal chemistry. 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(11-10-14-5-3-8-16(13-14)20(22)23)19-12-4-7-15-6-1-2-9-17(15)19/h1-3,5-6,8-11,13H,4,7,12H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDVMGOZYDXOD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
